molecular formula C11H10IN5 B8635527 6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine

6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No. B8635527
M. Wt: 339.14 g/mol
InChI Key: IZRQYEFBJPGIHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine is a useful research compound. Its molecular formula is C11H10IN5 and its molecular weight is 339.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10IN5

Molecular Weight

339.14 g/mol

IUPAC Name

6-iodo-8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C11H10IN5/c1-4-2-5-8-7(3-6(12)9(5)15-4)16-11(14)17-10(8)13/h2-3,15H,1H3,(H4,13,14,16,17)

InChI Key

IZRQYEFBJPGIHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=CC(=C2N1)I)N=C(N=C3N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N″-cyano-N-(7-iodo-2-methyl-1H-indol-5-yl)guanidine XVIII (0.86 g, 2.54 mmol) in 2-methoxyethyl ether (20 mL) was heated to 175° C. for 28 h. The reaction mixture was cooled to 25° C. and the solid formed was removed by filtration and washed with methanol. The filtrate was concentrated in vacuo and the residue triturated with methanol and ether to give a brown solid which was isolated by filtration and dried to give 6-iodo-8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine XIX (120 mg, 14%) as a brown solid: LRMS for C11H10IN5 (M+H)+ at m/z=340.
Name
N″-cyano-N-(7-iodo-2-methyl-1H-indol-5-yl)guanidine
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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